

Application Note & Protocol: Purification of Glicophenone from Licorice Extract

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glicophenone	
Cat. No.:	B1247404	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glicophenone is a phenolic compound belonging to the stilbene class, naturally occurring in the roots of licorice (Glycyrrhiza species), particularly Glycyrrhiza uralensis.[1] Phenolic compounds from licorice are of significant interest due to their wide range of bioactive properties. The complex phytochemical profile of licorice extract, however, presents a challenge for the isolation of individual components. Licorice extracts contain a vast array of compounds, including triterpenoid saponins (such as glycyrrhizin), numerous flavonoids, chalcones, isoflavonoids, and polysaccharides.[2][3][4] This application note provides a detailed protocol for the purification of Glicophenone from a crude licorice root extract, employing a multi-step chromatographic approach to achieve high purity.

Data Presentation:

The following tables summarize the expected yields and purity at each stage of the purification process. These values are illustrative and may vary depending on the starting material and specific experimental conditions.

Table 1: Summary of Purification Steps and Expected Outcomes



Purificati on Step	Starting Material	Stationar y Phase	Mobile Phase (Elution)	Key Fractions Collected	Expected Yield (of Glicophe none)	Expected Purity
Step 1: Solid- Phase Extraction (SPE)	Crude Methanolic Extract	C18	Step gradient: Water, 50% Methanol, 100% Methanol, Ethyl Acetate	100% Methanol & Ethyl Acetate	>90% (in combined fractions)	10-20%
Step 2: Silica Gel Column Chromatog raphy	Enriched Phenolic Fraction	Silica Gel	Gradient: n- Hexane:Et hyl Acetate (e.g., 9:1 to 1:1)	Fractions containing Glicopheno ne (monitored by TLC)	60-70%	50-60%
Step 3: Sephadex LH-20 Column Chromatog raphy	Glicopheno ne-rich fraction	Sephadex LH-20	Isocratic: Methanol	Glicopheno ne- containing fractions	80-90%	70-85%
Step 4: Preparative HPLC	Partially purified Glicopheno ne	C18 (Preparativ e Column)	Gradient: Acetonitrile :Water (with 0.1% Formic Acid)	Peak correspond ing to Glicopheno ne	>90%	>98%

Experimental Protocols:

1. Preparation of Crude Licorice Extract



 Objective: To extract a broad range of secondary metabolites, including Glicophenone, from dried licorice root.

Materials:

- Dried and powdered licorice root (Glycyrrhiza uralensis)
- Methanol (HPLC grade)
- Rotary evaporator
- Filter paper

· Protocol:

- Macerate 1 kg of powdered licorice root in 5 L of methanol at room temperature for 48 hours with occasional stirring.
- Filter the mixture through filter paper to separate the extract from the solid plant material.
- Repeat the extraction of the plant residue two more times with fresh methanol to ensure exhaustive extraction.
- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
- 2. Solid-Phase Extraction (SPE) for Initial Fractionation
- Objective: To perform a preliminary separation of the crude extract to enrich the phenolic fraction and remove highly polar (e.g., sugars) and non-polar (e.g., lipids) impurities.
- Materials:
 - Crude methanolic extract
 - C18 SPE cartridges
 - Methanol, Water, Ethyl Acetate (HPLC grade)



- SPE manifold
- Protocol:
 - Dissolve a portion of the crude extract in a minimal amount of methanol.
 - Condition a C18 SPE cartridge by washing with methanol followed by water.
 - Load the dissolved extract onto the cartridge.
 - Wash the cartridge sequentially with water to elute highly polar compounds.
 - Elute the cartridge with a step gradient of increasing solvent polarity:
 - 50% aqueous Methanol
 - 100% Methanol
 - Ethyl Acetate
 - Collect each fraction separately. Glicophenone is expected to elute in the 100% methanol and ethyl acetate fractions.
 - Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing
 Glicophenone.
 - Combine the **Glicophenone**-containing fractions and evaporate the solvent.
- 3. Silica Gel Column Chromatography
- Objective: To separate compounds based on polarity, further purifying the Glicophenonecontaining fraction.
- Materials:
 - Enriched phenolic fraction from SPE
 - Silica gel (for column chromatography)



- n-Hexane, Ethyl Acetate (HPLC grade)
- Glass chromatography column
- Fraction collector
- Protocol:
 - Prepare a silica gel slurry in n-hexane and pack the chromatography column.
 - Dissolve the dried phenolic fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
 - Dry the adsorbed sample and load it onto the top of the packed column.
 - Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 10% to 100% ethyl acetate in n-hexane).
 - Collect fractions and monitor by TLC, visualizing with a UV lamp and/or a suitable staining reagent.
 - Combine the fractions that show a high concentration of the target compound.
- 4. Sephadex LH-20 Column Chromatography
- Objective: To separate compounds based on molecular size and polarity, effectively removing remaining impurities.
- Materials:
 - Glicophenone-rich fraction from silica gel chromatography
 - Sephadex LH-20
 - Methanol (HPLC grade)
 - Chromatography column



· Protocol:

- Swell the Sephadex LH-20 in methanol for several hours.
- Pack a column with the swollen Sephadex LH-20.
- Dissolve the Glicophenone-rich fraction in a small volume of methanol and load it onto the column.
- Elute the column with methanol isocratically.
- Collect fractions and monitor by TLC or HPLC to identify the fractions containing pure or nearly pure Glicophenone.
- 5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
- Objective: To achieve high-purity **Glicophenone** through a final polishing step.
- Materials:
 - Partially purified Glicophenone from the Sephadex column
 - Acetonitrile, Water (HPLC grade), Formic Acid
 - Preparative HPLC system with a C18 column
- Protocol:
 - Dissolve the partially purified Glicophenone in the initial mobile phase composition.
 - Set up the preparative HPLC with a suitable C18 column.
 - Use a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
 - Develop a gradient elution method to separate Glicophenone from closely eluting impurities (e.g., a linear gradient from 30% to 70% Solvent B over 40 minutes).



- Inject the sample and collect the peak corresponding to Glicophenone based on retention time determined from analytical HPLC runs.
- Evaporate the solvent from the collected fraction to obtain pure **Glicophenone**.
- Confirm the purity of the final product using analytical HPLC and its identity through spectroscopic methods (e.g., MS and NMR).

Mandatory Visualization:



Click to download full resolution via product page

Caption: Workflow for the purification of **Glicophenone** from licorice root.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. phenoxychromone-and-4-hydroxyisoflavans-from-the-roots-of-glycyrrhiza-uralensis Ask this paper | Bohrium [bohrium.com]
- 3. lcms.cz [lcms.cz]
- 4. analiza.com [analiza.com]
- To cite this document: BenchChem. [Application Note & Protocol: Purification of Glicophenone from Licorice Extract]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247404#purification-of-glicophenone-from-licorice-extract]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com